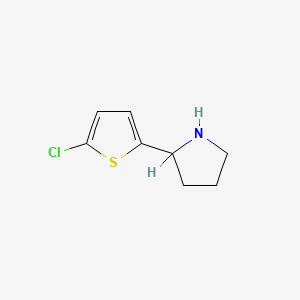

2-(5-Chloro-2-thienyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

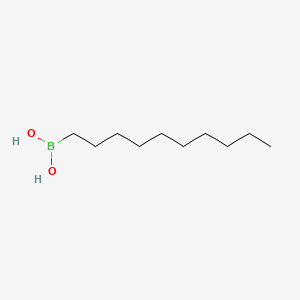

“2-(5-Chloro-2-thienyl)pyrrolidine” is a chemical compound with the molecular formula C8H10ClNS and a molecular weight of 187.691. It is a yellow to brown liquid1 and is used in the preparation of imidazopyridine derivatives for treating viral infections2.

Molecular Structure Analysis

The InChI code for “2-(5-Chloro-2-thienyl)pyrrolidine” is 1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H21. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“2-(5-Chloro-2-thienyl)pyrrolidine” is a yellow to brown liquid1. It has a molecular weight of 187.691. The compound is stored at 2-8°C1.

Applications De Recherche Scientifique

-

Biological and Medicinal Importance

- Pyrrole and pyrrolidine analogs have been studied for their diverse biological and medicinal importance .

- Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .

- These metal complexes play a vital role in living systems like photosynthesis .

-

- Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

- They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

-

- Certain 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- These isoenzymes are involved in several diseases, such as retinal and glaucoma , suggesting potential applications in the field of ophthalmology .

-

- Certain 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- These isoenzymes are involved in several diseases, such as retinal and glaucoma , suggesting potential applications in the field of ophthalmology .

Safety And Hazards

Orientations Futures

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYAIXTGCQRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401766 |

Source

|

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-thienyl)pyrrolidine | |

CAS RN |

524674-42-8 |

Source

|

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)

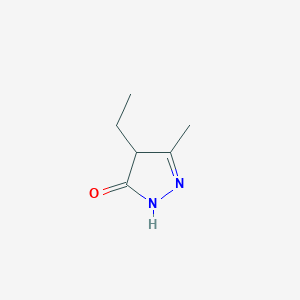

![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

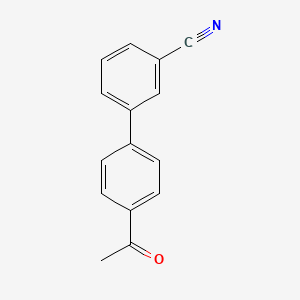

![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)